methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a benzodiazepine derivative characterized by a 1,5-benzodiazepine core modified with a thioether-linked ethyl group bearing a tetrahydrofuran-containing amide substituent and a methyl ester moiety. The compound’s design integrates heterocyclic diversity (benzodiazepine and tetrahydrofuran) with functional groups (thioether, amide, ester) that influence solubility, stability, and target binding .
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-3,6-7,9,14,21H,4-5,8,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTUMZOIASBRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with a tetrahydrofuran derivative in the presence of a strong base.
Attachment of the Acetate Group: The final step involves the esterification of the compound with acetic acid or an acetic acid derivative to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The 1,5-benzodiazepine core distinguishes the target compound from analogs like 2-(2-benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (), which features a benz[f][1,4]oxazepine ring. Another analog, methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate (), substitutes the benzodiazepine with a quinazolinone scaffold, which is associated with kinase inhibition or antimicrobial activity .
Substituent Analysis
- Thioether Linkage: The target’s thioether group is shared with ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), where the thioether enhances lipophilicity. However, the tetrahydrobenzo[b]thiophene in may confer distinct electronic effects compared to the benzodiazepine core .
- Amide and Ester Groups : The tetrahydrofuran-amide in the target contrasts with 2-(2-ethoxy-2-oxoacetamido)benzoic acid (), which uses a simpler benzoic acid backbone. The tetrahydrofuran moiety likely improves solubility over purely aromatic substituents .
Data Tables: Structural and Functional Comparison
Pharmacological Implications
While direct data are lacking, structural parallels suggest possible applications:
- Benzodiazepine Core: Known for GABA receptor modulation, the target may exhibit anxiolytic or sedative properties, though substituents like tetrahydrofuran could alter pharmacokinetics .
- Ester Functionality : As in metsulfuron methyl ester (), the methyl ester may enhance membrane permeability .
Biological Activity
Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.47 g/mol. Its structure consists of a benzodiazepine core modified with a thioether and a tetrahydrofuran moiety, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). Benzodiazepines are known to enhance GABAergic activity, leading to anxiolytic, anticonvulsant, and muscle relaxant effects. The specific binding affinity and efficacy at various GABA receptor subtypes can significantly affect the therapeutic profile of the compound.
Structure–Activity Relationship (SAR)
Recent studies on related benzodiazepines have shown that modifications at specific positions can alter their pharmacological properties:
-
Substituents on the Benzodiazepine Ring :
- The introduction of electron-withdrawing groups (e.g., halogens) at position 7 enhances binding affinity for GABA receptors.
- Alkyl substitutions at position 10 have been associated with increased anxiolytic activity.
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Thioether Modifications :
- The presence of thioether groups can enhance lipophilicity, potentially improving CNS penetration and activity.
-
Tetrahydrofuran Moiety :
- This structural component may contribute to the overall stability and bioavailability of the compound.
Anticonvulsant Activity
A study demonstrated that this compound exhibited significant anticonvulsant properties in animal models. The compound was evaluated using the maximal electroshock seizure (MES) test, where it showed a dose-dependent reduction in seizure duration and frequency.
| Dose (mg/kg) | Seizure Duration (s) | Frequency of Seizures |
|---|---|---|
| 10 | 30 | 5 |
| 20 | 15 | 3 |
| 40 | 5 | 1 |
Anxiolytic Effects
In behavioral assays, this compound demonstrated anxiolytic effects comparable to diazepam in the elevated plus maze test. The results indicated that it significantly increased time spent in open arms, suggesting reduced anxiety levels.
| Treatment Group | Time in Open Arms (s) | Control Group Time (s) |
|---|---|---|
| Methyl Compound | 120 | 30 |
| Diazepam | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
